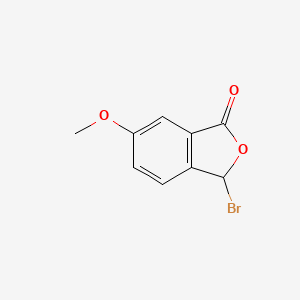

3-bromo-6-methoxyisobenzofuran-1(3H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrO3 |

|---|---|

Molecular Weight |

243.05 g/mol |

IUPAC Name |

3-bromo-6-methoxy-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C9H7BrO3/c1-12-5-2-3-6-7(4-5)9(11)13-8(6)10/h2-4,8H,1H3 |

InChI Key |

DIITVNLRWZVLOH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(OC2=O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 6 Methoxyisobenzofuran 1 3h One and Analogues

De Novo Synthesis Approaches to the Isobenzofuran-1(3H)-one Scaffold

The construction of the isobenzofuran-1(3H)-one core from acyclic precursors, known as de novo synthesis, offers a flexible and convergent route to a wide array of substituted analogues. These methods often rely on powerful transition-metal-catalyzed reactions that can form the heterocyclic ring in a single, efficient step.

Palladium-Catalyzed Cyclization Strategies

Palladium catalysis has become an indispensable tool in synthetic organic chemistry for its ability to mediate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This has been extensively applied to the synthesis of phthalides through various cyclization strategies.

A prominent strategy for synthesizing 3-substituted phthalides involves the palladium-catalyzed heteroannulation of o-halobenzoic acids with terminal alkynes. This reaction typically proceeds through a Sonogashira coupling followed by an intramolecular cyclization (lactonization) sequence. The palladium–copper co-catalyzed reaction of o-iodobenzoic acid with various terminal alkynes leads predominantly to the formation of (Z)-3-alkylidenephthalides. rsc.org This cascade process efficiently constructs the core structure and installs an exocyclic double bond in a single operation. rsc.org

In some instances, the reaction can also yield isocoumarin (B1212949) byproducts, depending on the specific alkyne substrate and reaction conditions. rsc.org Furthermore, palladium catalysis can be employed in more complex cascade reactions. For example, a palladium-catalyzed cascade involving syn-carbopalladation, C-H activation, and decarboxylation has been developed for the synthesis of fused isoquinolinone derivatives, starting from alkyne-tethered aryl iodides and o-bromobenzoic acids. rsc.org This highlights the versatility of palladium catalysts in constructing complex heterocyclic systems from simple benzoic acid precursors. rsc.orglookchem.com

| o-Halobenzoic Acid | Alkyne Partner | Catalyst System | Primary Product Type |

|---|---|---|---|

| o-Iodobenzoic acid | Terminal Alkynes | Palladium-Copper | (Z)-3-Alkylidenephthalides |

| o-Bromobenzoic acid | Alkyne-tethered Aryl Iodide | Palladium | Fused Isoquinolinones |

Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a versatile and widely used palladium source in catalysis due to its stability and solubility in many organic solvents. It is effective in mediating a variety of cyclization reactions to form heterocyclic compounds. For instance, Pd(OAc)₂ has been used in the cyclizative cross-coupling of o-alkynylanilines with o-alkynylbenzamides, creating two heterocyclic rings in a single process. nih.gov While not a direct synthesis of a simple phthalide (B148349), this demonstrates the power of Pd(OAc)₂ to initiate cascade reactions involving intramolecular nucleophilic attack on a palladium-activated alkyne, a key step in phthalide formation from o-alkynylbenzoic acids.

In the development of green chemistry laboratory experiments, a palladium-catalyzed synthesis of a benzofuran (B130515) was achieved using palladium(II) acetate, showcasing its utility in coupling and cyclization reactions under environmentally benign conditions. researchgate.net Further, Pd(II)-catalyzed oxidative cross-coupling reactions of benzo[b]thiophene 1,1-dioxides with arylboronic acids proceed via a C-H activation mechanism, illustrating another powerful bond-forming strategy enabled by palladium catalysts that could be adapted for phthalide synthesis. acs.org In many of these transformations, co-catalysts or additives like copper salts, ligands, and oxidants are crucial for regenerating the active Pd(II) catalyst and achieving high yields. acs.orgnih.gov

| Reactants | Catalyst | Reaction Type | Key Mechanistic Step |

|---|---|---|---|

| o-Alkynylanilines + o-Alkynylbenzamides | Pd(OAc)₂ | Cyclizative Cross-Coupling | Aminopalladation/Oxypalladation |

| 2-Hydroxyaryl halides + Alkynes | Pd(OAc)₂ / Ligand | Coupling / Cyclization | Sonogashira Coupling / Lactonization |

| Benzo[b]thiophene 1,1-dioxides + Arylboronic acids | Pd(II) species | Oxidative Cross-Coupling | C-H Activation / Transmetalation |

Metal-Catalyzed Condensation and Lactonization Reactions

Beyond palladium, other metal catalysts are effective in promoting the key bond-forming steps—condensation and lactonization—required for the synthesis of the isobenzofuranone scaffold. These catalysts often function as Lewis acids, activating carbonyl groups or other functionalities towards nucleophilic attack.

Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O) has emerged as an attractive Lewis acid catalyst in organic synthesis. jacsdirectory.com It is recognized as a "green" catalyst due to its low toxicity, low cost, moisture stability, and ease of handling. researchgate.net Its utility spans a wide range of organic reactions, including condensation and acylation, which are fundamental to lactone formation. jacsdirectory.comresearchgate.net

The Lewis acidic nature of the Zr(IV) species can activate carboxylic acids and aldehydes, facilitating the intermolecular condensation and subsequent intramolecular cyclization (lactonization) that forms the phthalide ring. ZrOCl₂·8H₂O has been successfully employed to catalyze various organic transformations, such as the protection of carbonyl groups as hydrazones, demonstrating its ability to mediate condensation reactions efficiently. researchgate.net Its effectiveness in promoting reactions under mild conditions makes it a promising candidate for the development of environmentally benign syntheses of isobenzofuranones. jacsdirectory.com

| Attribute | Description | Reference |

|---|---|---|

| Catalyst Type | Mild, moisture-stable Lewis acid | researchgate.net |

| Key Advantages | Low toxicity, low cost, easy to handle, reusable | jacsdirectory.comresearchgate.net |

| Relevant Catalyzed Reactions | Acylation, Condensation, Protection/Deprotection of Carbonyls | researchgate.netresearchgate.net |

| Potential Application | Catalysis of condensation and lactonization steps for phthalide synthesis | jacsdirectory.com |

The synthesis of 3-ylidenephthalides, which are important structural motifs and synthetic precursors, can be achieved through various cyclization strategies. researchgate.net While direct catalysis by silver oxide nanoparticles for this specific transformation is an emerging area, the unique catalytic properties of silver nanoparticles in organic synthesis are well-documented. rsc.org Silver-based catalysts, including silver(I) salts, are known to activate alkynes towards nucleophilic attack, a key step in the formation of phthalides from 2-alkynylbenzoic acids. rsc.orgnih.gov

The development of "green" synthesis methods for silver and silver oxide nanoparticles (Ag₂O-NPs) using plant extracts has made these materials more accessible and sustainable. mdpi.comresearchgate.netmdpi.com These nanoparticles possess a high surface area and unique electronic properties, making them effective catalysts for various transformations, including dye degradation and cycloadditions. nih.govnih.gov For instance, silver nanoparticles have been shown to catalyze Diels-Alder reactions and [3+2] cycloadditions with high regioselectivity. nih.govrsc.org This catalytic activity, rooted in electron transfer processes, suggests their potential for activating substrates in the regioselective cyclization reactions required for 3-ylidenephthalide synthesis. nih.gov

| Nanoparticle Type | Synthesis Method | Key Catalytic Properties | Potential Application |

|---|---|---|---|

| Silver Oxide (Ag₂O-NPs) | Green synthesis using plant extracts | High surface area, photocatalytic activity, promotes electron transfer | Catalysis of cyclization reactions |

| Silver (AgNPs) | Reduction of Ag(I) salts | Activation of alkynes, catalysis of cycloadditions | Regioselective synthesis of heterocycles |

Solid Acid-Catalyzed Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. The use of solid acid catalysts, such as zeolites or montmorillonite (B579905) clays, in conjunction with microwave irradiation offers a green and efficient alternative to traditional solution-phase acid catalysis. These solid acids provide a heterogeneous reaction environment, simplifying catalyst separation and recovery.

In the context of isobenzofuranone synthesis, this methodology would typically involve the cyclization of a suitable precursor, such as a substituted 2-acylbenzoic acid or 2-formylbenzoic acid. The proposed mechanism involves the adsorption of the reactant onto the active sites of the solid acid catalyst. Subsequent exposure to microwave irradiation rapidly and uniformly heats the catalyst and adsorbed molecules, promoting the necessary intramolecular cyclization to form the lactone ring. This targeted heating can significantly reduce reaction times from hours to minutes and minimize the formation of side products. capes.gov.brmdpi.comrsc.org

While this approach is well-documented for various heterocyclic syntheses, specific literature detailing the solid acid-catalyzed, microwave-assisted synthesis of 3-bromo-6-methoxyisobenzofuran-1(3H)-one or its close analogues is not extensively available. However, the principles of this technology suggest its potential applicability. A hypothetical reaction is presented in the table below.

Table 1: Hypothetical Solid Acid-Catalyzed Microwave-Assisted Synthesis

| Starting Material | Catalyst | Solvent | Microwave Power | Time | Product |

|---|---|---|---|---|---|

| 2-Formyl-5-methoxybenzoic acid | Zeolite H-ZSM-5 | Toluene | 150 W | 10 min | 6-Methoxyisobenzofuran-1(3H)-one |

| 2-(Dibromomethyl)-4-methoxybenzoic acid | Montmorillonite K-10 | Dichloromethane | 100 W | 15 min | This compound |

Brønsted Acid-Mediated Cyclization Pathways (e.g., Triflic Acid)

Strong Brønsted acids are highly effective catalysts for intramolecular cyclization reactions, proceeding through the generation of reactive cationic intermediates. Trifluoromethanesulfonic acid (TfOH), or triflic acid, is a superacid that is particularly adept at promoting such transformations under mild conditions. organic-chemistry.orgresearchgate.net

The synthesis of the isobenzofuranone core via this pathway can be envisioned from precursors like 2-acylbenzoic acids or 2-(1-hydroxyalkyl)benzoic acids. For the specific synthesis of a 3-bromo derivative, a suitable precursor would be a 2-(1-hydroxy-1-bromoalkyl)- or 2-acyl-benzoic acid derivative. The mechanism involves the protonation of a carbonyl or hydroxyl group by triflic acid, followed by the departure of a water molecule to generate a resonance-stabilized carbocation or acylium ion. This electrophilic center is then attacked by the aromatic ring in an intramolecular Friedel-Crafts-type reaction to forge the new five-membered lactone ring. organic-chemistry.org

The high acidity of triflic acid allows for efficient catalysis at low concentrations and often at room temperature, providing a powerful tool for constructing the benzolactone skeleton. organic-chemistry.org

Table 2: Proposed Reaction Scheme for Triflic Acid-Mediated Cyclization

| Precursor | Catalyst | Reaction Type | Intermediate |

|---|---|---|---|

| 2-(Bromoacetyl)-5-methoxybenzoic acid | Triflic Acid (TfOH) | Intramolecular Acylation | Acylium ion |

| 2-(1-Bromo-1-hydroxyethyl)-5-methoxybenzoic acid | Triflic Acid (TfOH) | Intramolecular Alkylation | Benzylic carbocation |

Synthesis through Functionalization of the Isobenzofuran-1(3H)-one Core

Regioselective Halogenation Strategies for Bromine Introduction

Direct Bromination Approaches

The introduction of a bromine atom onto a pre-formed 6-methoxyisobenzofuran-1(3H)-one core is a direct method for synthesizing the target compound. The key challenge in this approach is achieving the desired regioselectivity. The substitution pattern of the starting material—containing a methoxy (B1213986) group and the lactone ring—dictates the position of electrophilic attack.

The methoxy group (-OCH₃) is a powerful activating, ortho-, para-directing group. The ester moiety of the lactone is a deactivating, meta-directing group. In 6-methoxyisobenzofuran-1(3H)-one, the methoxy group's directing effect is dominant. The position para to the methoxy group (C-4) is already substituted. Therefore, the methoxy group strongly directs electrophilic substitution to the positions ortho to it, namely C-5 and C-7. Of these, the C-7 position is sterically less hindered and electronically favored, making it the most probable site for bromination.

N-Bromosuccinimide (NBS) is a widely used reagent for the electrophilic bromination of activated aromatic rings under mild conditions. organic-chemistry.org The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724) or carbon tetrachloride, and may be initiated by light or a radical initiator, although an ionic pathway is favored for activated aromatics. mdma.chnih.gov The use of acetonitrile as a solvent has been shown to enhance reactivity and promote nuclear bromination over benzylic bromination. mdma.ch

Table 3: Representative Conditions for Direct Bromination

| Substrate | Reagent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 6-Methoxyisobenzofuran-1(3H)-one | NBS (1.1 eq) | Acetonitrile | Room Temp, 1-3 h | 7-Bromo-6-methoxyisobenzofuran-1(3H)-one | High |

| 6-Methoxyisobenzofuran-1(3H)-one | NBS (1.1 eq) | CCl₄ | Reflux, 2 h | 7-Bromo-6-methoxyisobenzofuran-1(3H)-one | Good |

| Anisole (analogue) | NBS (1.0 eq) | Acetonitrile | Room Temp, 15 min | p-Bromoanisole | 98% |

Bromination of Benzolactone Precursors

A plausible synthetic route begins with a commercially available or readily synthesized brominated methoxybenzoic acid, such as 3-bromo-4-methoxybenzoic acid or 5-bromo-2-methoxybenzoic acid. For the synthesis of this compound, a precursor such as 4-bromo-2-formyl-5-methoxybenzoic acid would be ideal. The synthesis could proceed as follows:

Starting Material Selection : Begin with 4-bromo-3-methoxybenzoic acid.

Ortho-Formylation : Introduce a formyl group at the C-2 position (ortho to the carboxylic acid) via directed ortho-metalation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Reductive Cyclization : The resulting 4-bromo-2-formyl-5-methoxybenzoic acid can then be subjected to a reduction of the aldehyde (e.g., with NaBH₄) to a hydroxymethyl group, which spontaneously cyclizes to form the lactone ring, yielding 7-bromo-6-methoxyisobenzofuran-1(3H)-one. To obtain the target 3-bromo isomer, a different precursor such as a 2-(dibromomethyl)-4-methoxybenzoic acid would be required for cyclization. google.com

This multi-step approach ensures that the bromine atom is unambiguously positioned on the aromatic ring before the lactone is formed.

Methoxy Group Installation Methodologies

The most common and straightforward approach is to begin the synthesis with a commercially available precursor that already bears the methoxy group in the desired position. For example, the synthesis of 6-methoxyisobenzofuran-1(3H)-one often starts from 3-methoxybenzoic acid or 4-hydroxy-3-methoxybenzoic acid (vanillic acid). mdpi.com This approach leverages the vast array of available substituted benzene (B151609) derivatives, avoiding potentially low-yielding or non-regioselective methoxylation steps later in the synthesis.

Alternatively, the methoxy group can be installed via nucleophilic aromatic substitution (SNAr) on a suitably activated precursor. This method is particularly useful if the corresponding methoxylated starting material is unavailable or expensive. The reaction requires an aromatic ring substituted with a good leaving group (such as fluorine or chlorine) and activated by a strong electron-withdrawing group (such as a nitro or formyl group) positioned ortho or para to it. For instance, a precursor like 4-bromo-2-fluorobenzaldehyde (B134337) can be converted to 4-bromo-2-methoxybenzaldehyde (B1278859) by reaction with sodium methoxide (B1231860) in methanol (B129727). google.com The resulting aldehyde is then a versatile precursor for the construction of the isobenzofuranone ring.

Table 4: Comparison of Methoxy Group Installation Strategies

| Strategy | Description | Example Precursor | Key Reaction | Advantage |

|---|---|---|---|---|

| Precursor-Based | Synthesis begins with a molecule already containing the methoxy group. | 3-Methoxybenzoic acid | Lactone ring formation | High efficiency, excellent regiochemical control. |

| Late-Stage Installation | Methoxy group is added to an existing aromatic ring during the synthesis. | 4-Bromo-2-fluorobenzaldehyde | Nucleophilic Aromatic Substitution (SNAr) with NaOCH₃ | Useful when methoxylated precursors are not readily available. |

Approaches for Introducing Substituents at the C-3 Position

The introduction of substituents at the C-3 position of the isobenzofuran-1(3H)-one core is a critical step in the synthesis of a wide array of derivatives with diverse chemical and biological properties. One of the most common methods for introducing a halogen, such as bromine, at this position is through free-radical bromination.

A well-established method for the synthesis of 3-bromoisobenzofuran-1(3H)-one involves the reaction of isobenzofuran-1(3H)-one (phthalide) with N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction proceeds via a free-radical mechanism at the benzylic C-3 position. This approach can be adapted for the synthesis of this compound by starting with the corresponding 6-methoxyisobenzofuran-1(3H)-one. The synthesis of 6-methoxyisobenzofuran-1(3H)-one can be achieved through a palladium-catalyzed reaction of 3-methoxybenzoic acid with dibromomethane. nih.gov

Subsequent to the introduction of the bromo substituent at C-3, this position becomes activated for a variety of nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups. For instance, the 3-bromo derivative can be converted into a Wittig reagent, which can then react with aldehydes or ketones to form 3-alkylidene or 3-arylidene isobenzofuran-1(3H)-ones. researchgate.net

Asymmetric Synthetic Routes to Chiral Isobenzofuran-1(3H)-ones

The development of asymmetric synthetic routes to chiral isobenzofuran-1(3H)-ones is of significant interest due to the prevalence of these scaffolds in biologically active natural products and pharmaceuticals. Enantiomerically pure 3-substituted phthalides are often sought after, and various strategies have been developed to achieve their stereoselective synthesis.

Asymmetric Phase-Transfer Catalyzed Alkylation

Asymmetric phase-transfer catalysis (PTC) is a powerful technique for the enantioselective synthesis of chiral molecules. This methodology typically involves the use of a chiral quaternary ammonium (B1175870) salt as the phase-transfer catalyst to shuttle an anionic species from an aqueous phase to an organic phase, where it reacts with a substrate. nih.govcrdeepjournal.org

In the context of isobenzofuran-1(3H)-ones, asymmetric PTC can be envisioned for the enantioselective alkylation at the C-3 position. While direct application on 3-haloisobenzofuran-1(3H)-ones is not extensively documented, the principle has been successfully applied to structurally related compounds such as isoflavanones and benzofuran-2(3H)-ones. nih.govresearchgate.net Chiral cinchona alkaloid-derived and C2-symmetric chiral quaternary ammonium salts (e.g., Maruoka catalysts) are commonly employed to induce asymmetry. nih.govcrdeepjournal.orgphasetransfer.com

The general strategy would involve the deprotonation of a 3-substituted isobenzofuran-1(3H)-one to form an enolate, which is then complexed with the chiral phase-transfer catalyst. The resulting chiral ion pair would then react with an alkylating agent, with the stereochemical outcome being directed by the chiral environment of the catalyst.

Table 1: Chiral Phase-Transfer Catalysts for Asymmetric Alkylation

| Catalyst Type | Chiral Scaffold | Typical Application | Reference |

| Cinchona Alkaloid Derivatives | Cinchonine, Cinchonidine | Asymmetric alkylation of indanones and glycine (B1666218) imines | phasetransfer.comresearchgate.net |

| Maruoka Catalyst® | C2-symmetric biaryl ammonium salts | Asymmetric alkylation of glycine derivatives | nih.govcrdeepjournal.org |

Dynamic Kinetic Resolution in Phthalide Synthesis

Dynamic kinetic resolution (DKR) is a highly efficient strategy for the synthesis of enantiomerically pure compounds from a racemic mixture, with a theoretical maximum yield of 100%. nih.gov This process combines a kinetic resolution step with in situ racemization of the slower-reacting enantiomer.

A notable application of DKR in the synthesis of chiral phthalide derivatives involves the palladium-catalyzed asymmetric allylic alkylation of isobenzofuranone derivatives. This method allows for the synthesis of phthalides bearing vicinal quaternary and tertiary stereocenters with high levels of diastereo- and enantioselectivity. The process starts with a racemic 3-substituted isobenzofuranone which undergoes a retro-oxa-Michael reaction to open the lactone ring and form an intermediate that can racemize. A chiral palladium catalyst then selectively catalyzes the intramolecular oxa-Michael addition of one enantiomer to form the desired chiral phthalide.

This powerful strategy demonstrates the potential to access complex and highly functionalized chiral isobenzofuran-1(3H)-ones from simple racemic precursors.

Eco-Friendly and Sustainable Synthetic Strategies

The development of environmentally benign and sustainable synthetic methods is a central theme in modern organic chemistry. For the synthesis of isobenzofuran-1(3H)-ones, several eco-friendly approaches have been reported that aim to reduce the use of hazardous reagents and solvents, and improve atom economy.

One such strategy is the use of water as a green solvent. A domino one-pot process has been developed for the synthesis of isobenzofuran-1(3H)-ones via a copper-catalyzed intermolecular cyanation, followed by oxa-cyclization and hydrolysis, all performed in water. This method avoids the use of volatile organic solvents and simplifies the work-up procedure.

Another sustainable approach involves performing reactions under solvent-free conditions. The synthesis of isobenzofuran-1(3H)-ones has been achieved by the reaction of 2-formylbenzoic acid with various ketones using sulfuric acid immobilized on silica (B1680970) as a recyclable solid acid catalyst. This solvent-free method offers advantages such as operational simplicity, high yields, and the ability to recover and reuse the catalyst.

Furthermore, the conversion of o-alkylbenzoic acids into isobenzofuran-1(3H)-ones using NaBrO3/NaHSO3 in a two-phase system represents a convenient and efficient one-step method that can be considered more environmentally friendly than multi-step sequences. nih.gov

Table 2: Comparison of Synthetic Methodologies for Isobenzofuran-1(3H)-ones

| Method | Key Features | Sustainability Aspects |

| NBS Bromination | Introduction of bromine at C-3 | Utilizes a common brominating agent |

| Asymmetric PTC | Enantioselective C-3 alkylation | Catalytic, potential for high atom economy |

| Dynamic Kinetic Resolution | High enantioselectivity from racemates | High theoretical yield, catalytic |

| Domino Reaction in Water | One-pot synthesis | Use of water as a green solvent |

| Solvent-Free Solid Acid Catalysis | Catalyst is recyclable | Avoids volatile organic solvents |

| NaBrO3/NaHSO3 Oxidation | One-step conversion of o-alkylbenzoic acids | Efficient, potentially fewer work-up steps |

Chemical Reactivity and Transformation Mechanisms of 3 Bromo 6 Methoxyisobenzofuran 1 3h One

Cross-Coupling Reactions at the Bromo Position

The bromine atom at the C-3 position of the isobenzofuranone core is a synthetically useful handle, primarily for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for creating new carbon-carbon bonds. rsc.org The Suzuki-Miyaura coupling, in particular, is a widely used method that joins an organohalide with an organoboron compound. fishersci.co.ukresearchgate.net In the context of 3-bromo-6-methoxyisobenzofuran-1(3H)-one, the compound serves as the organohalide partner.

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three main steps:

Oxidative Addition : A palladium(0) catalyst reacts with the aryl halide (this compound) to form an organopalladium(II) complex.

Transmetalation : The organoboron reagent (e.g., a boronic acid or ester) transfers its organic group to the palladium(II) complex, a step that is typically facilitated by a base.

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

This methodology allows for the introduction of a wide variety of substituents at the C-3 position, including alkyl, alkenyl, and aryl groups. nih.govresearchgate.net The reaction conditions are generally mild and tolerant of many functional groups, which is a significant advantage. fishersci.co.uk

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example | Purpose | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, CataXCium A Pd G3 | Active catalyst for the coupling reaction | researchgate.net |

| Ligand | Triphenylphosphine (B44618) (PPh₃), SPhos, XPhos | Stabilizes the palladium catalyst and influences reactivity | ucsb.edu |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation | nih.gov |

| Solvent | Toluene, Dioxane, DMF, Water | Solubilizes reactants and catalyst | ucsb.edu |

| Boron Reagent | Arylboronic acids, Alkylboronic esters | Source of the new carbon substituent | nih.gov |

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura coupling, the bromo group at C-3 can participate in other important palladium-catalyzed reactions, such as the Heck and Sonogashira couplings.

Heck Reaction : This reaction couples the aryl halide with an alkene to form a substituted alkene. nih.govorganic-chemistry.org The process involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination. odinity.com This would yield a 3-alkenyl-6-methoxyisobenzofuran-1(3H)-one derivative. The Heck reaction is known for its excellent stereoselectivity, typically favoring the trans isomer. organic-chemistry.org

Sonogashira Coupling : This reaction forms a carbon-carbon bond between the aryl halide and a terminal alkyne. wikipedia.org It is unique among palladium-catalyzed cross-couplings as it typically requires a copper(I) co-catalyst. organic-chemistry.orglibretexts.org The reaction proceeds through a catalytic cycle involving both palladium and copper intermediates, resulting in the formation of a 3-alkynyl-6-methoxyisobenzofuran-1(3H)-one. youtube.com The mild reaction conditions are a key advantage, allowing for the synthesis of complex molecules. wikipedia.org

Reactions Involving the Lactone Moiety

The lactone, a cyclic ester, is another key functional group in this compound. Its reactivity is centered on the electrophilic carbonyl carbon and the potential for ring-opening.

Nucleophilic Acyl Substitution and Ring-Opening/Closing Dynamics

The carbonyl group of the lactone is susceptible to attack by nucleophiles. This can lead to a ring-opening reaction, forming a derivative of 2-formyl-5-methoxybenzoic acid. For example, hydrolysis of 3-bromophthalide (B1266435) (the parent compound without the methoxy (B1213986) group) with water yields the corresponding phthalaldehydic acid. orgsyn.org This transformation proceeds via nucleophilic acyl substitution, where water attacks the carbonyl carbon, leading to the cleavage of the ester bond.

This ring-opening is often a reversible process. The open-chain aldehydic acid form can exist in equilibrium with the cyclic hemiacetal (or lactol) form, which is the precursor to the lactone. imjst.org The stability of the open versus closed form depends on the reaction conditions and the nature of the substituents. This dynamic equilibrium is crucial for understanding the formation of C-3 functionalized derivatives.

Formation of C-3 Functionalized Derivatives

The C-3 position, being adjacent to the lactone oxygen, is activated for substitution reactions, particularly when the molecule is in its ring-opened or lactol form.

One important transformation is the reaction with amines. The condensation of o-phthalaldehydic acids with primary amines can yield N-(3-phthalidyl) amines. imjst.org This reaction is believed to proceed through the lactol intermediate, where the amine performs a nucleophilic substitution (SN2) at the C-3 carbon, displacing the hydroxyl group. imjst.org

Furthermore, 3-bromoisobenzofuran-1(3H)-one derivatives can be converted into valuable synthetic intermediates. For instance, they can undergo nucleophilic substitution with triphenylphosphine to form a phosphonium (B103445) salt. researchgate.net Subsequent treatment with a base can eliminate HBr to generate a Wittig reagent. This Wittig reagent can then be reacted with aldehydes or ketones to form 3-alkylideneisobenzofuran-1(3H)-ones, demonstrating a powerful method for C-3 functionalization. researchgate.net

Table 2: Reactions at the Lactone Moiety and C-3 Position

| Reaction Type | Reagent(s) | Product Type | Mechanism Highlight | Reference |

|---|---|---|---|---|

| Hydrolysis | H₂O | Aldehydic acid | Nucleophilic acyl substitution leading to ring-opening | orgsyn.org |

| Amination | Primary Amines (R-NH₂) | N-(3-phthalidyl) amines | Nucleophilic substitution at C-3 of the lactol intermediate | imjst.org |

| Wittig Reagent Formation | 1. PPh₃ 2. Base (e.g., Et₃N) | Phosphonium ylide | Nucleophilic substitution of bromide by phosphine | researchgate.net |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is substituted with two groups that influence its reactivity towards electrophiles: the methoxy group (-OCH₃) and the lactone ring system. The outcome of electrophilic aromatic substitution (EAS) is determined by the combined directing and activating/deactivating effects of these substituents. libretexts.org

Methoxy Group (-OCH₃) : The oxygen atom of the methoxy group has lone pairs of electrons that it can donate to the aromatic ring through resonance (+M effect). This effect strongly outweighs its electron-withdrawing inductive effect (-I effect). organicchemistrytutor.com Consequently, the methoxy group is a powerful activating group, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. wikipedia.org It is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself (C-5 and C-7). pressbooks.pub

Lactone Ring : The lactone is attached to the benzene ring via an ester linkage (part of the C-O-C=O system). The carbonyl group is strongly electron-withdrawing. This deactivates the aromatic ring towards electrophilic attack. libretexts.org Such deactivating groups are typically meta-directors. unizin.org Therefore, the lactone moiety directs incoming electrophiles to the C-5 position, which is meta to the point of attachment at C-7a.

Combined Effect : The aromatic ring has two available positions for substitution: C-5 and C-7.

The C-5 position is ortho to the strongly activating methoxy group and meta to the deactivating lactone moiety.

The C-7 position is para to the strongly activating methoxy group.

Both directing effects reinforce substitution at the C-5 and C-7 positions. The methoxy group is a strong activating group, and its directing effect is generally dominant. organicchemistrytutor.compressbooks.pub Therefore, electrophilic substitution is expected to occur preferentially at the C-5 and C-7 positions, with the specific regioselectivity potentially influenced by steric hindrance from the adjacent lactone ring.

Table 3: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Effect on Reactivity | Directing Effect | Reference |

|---|---|---|---|---|

| -OCH₃ | C-6 | Activating | Ortho, Para (to C-5, C-7) | wikipedia.orgpressbooks.pub |

| Lactone Ring | C-4, C-7a | Deactivating | Meta (to C-5, C-7) | libretexts.orgunizin.org |

| Predicted Outcome | Substitution is strongly favored at positions C-5 and C-7 due to the powerful activating and directing effect of the methoxy group. |

Rearrangement Pathways (e.g., 1,2-Aryl Migration)

While specific studies detailing the rearrangement pathways of this compound are not extensively documented, the isobenzofuranone scaffold is known to participate in rearrangement reactions such as 1,2-aryl migration under certain conditions. rsc.orgrsc.org These migrations are significant transformations in organic synthesis, allowing for the construction of complex molecular architectures. nih.gov

In the context of isobenzofuranone synthesis, 1,2-aryl migration has been observed in hypervalent iodine-mediated reactions of 2-alkenylbenzoic acids. rsc.org This process typically involves the formation of a cationic intermediate, which then facilitates the migration of an aryl group. rsc.orgpku.edu.cn For a molecule like this compound, a hypothetical rearrangement could be envisioned under conditions that promote the formation of an electron-deficient center adjacent to the aryl ring, potentially leading to a skeletal reorganization. However, it is important to note that such pathways are speculative without direct experimental evidence for this specific compound.

The propensity for a 1,2-aryl shift is influenced by the electronic nature of the migrating group and the stability of the resulting intermediate. pku.edu.cn The methoxy group on the benzene ring of this compound, being an electron-donating group, could potentially influence the migratory aptitude of the aryl group.

A summary of representative rearrangement reactions in related systems is presented in the table below.

| Precursor Type | Reaction Conditions | Rearrangement Type | Product Class |

| 2-Alkenylbenzoic acids | Hypervalent iodine reagents | 1,2-Aryl migration | Isobenzofuranones |

| Diazoketamines | Rhodium(II) acetate (B1210297) | 1,2-Aryl migration | β-Enamino esters |

| Alkyl aryl ketones | Copper catalysis | 1,2-Aryl migration | γ-Lactams |

Mechanistic Studies of Reaction Pathways

Detailed mechanistic studies specifically focused on this compound are limited. However, its structure as an aryl bromide suggests that it would be a suitable substrate for palladium-catalyzed cross-coupling reactions, a field where extensive mechanistic investigations have been conducted. illinois.eduresearchgate.netnih.gov

The general mechanism for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck reaction, involving an aryl halide like this compound would likely proceed through a well-established catalytic cycle. This cycle typically involves three key steps:

Oxidative Addition: The active palladium(0) catalyst reacts with the aryl bromide (this compound) to form a palladium(II) intermediate. illinois.edu The rate and success of this step can be influenced by the nature of the palladium catalyst and the ligands surrounding it. nih.gov

Transmetalation (for reactions like Suzuki coupling) or Migratory Insertion (for reactions like Heck coupling): In a Suzuki coupling, a base-activated organoboron compound would transfer its organic group to the palladium(II) complex. In a Heck reaction, an alkene would coordinate to the palladium and then insert into the palladium-carbon bond.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and the desired product is released, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle. mit.edu

Kinetic studies on related palladium-catalyzed C-N cross-coupling reactions have shown that the nature of the ligands and the concentrations of the reactants can have a complex effect on the reaction rates, sometimes showing an inverse dependence on reactant concentrations. mit.edu The resting state of the catalyst, the most stable species in the catalytic cycle, can also vary depending on the specific reaction conditions and substrates. mit.edu

Computational studies on related systems, such as the synthesis of substituted benzofurans, have been employed to support proposed mechanisms, for example, by elucidating the role of catalysts in activating substrates and controlling regioselectivity. nih.gov Similar computational approaches could provide valuable insights into the reaction pathways of this compound.

The table below summarizes the fundamental steps in a generic palladium-catalyzed cross-coupling reaction.

| Mechanistic Step | Description | Key Intermediates |

| Oxidative Addition | Insertion of the palladium(0) catalyst into the carbon-bromine bond. | Aryl-palladium(II)-halide complex |

| Transmetalation/Migratory Insertion | Transfer of an organic group from another reagent to the palladium center or insertion of an unsaturated molecule into the Pd-C bond. | Di-organo-palladium(II) complex |

| Reductive Elimination | Formation of a new carbon-carbon or carbon-heteroatom bond and regeneration of the palladium(0) catalyst. | Palladium(0) complex and the final product |

Derivatization and Analogue Synthesis of 3 Bromo 6 Methoxyisobenzofuran 1 3h One

Design and Synthesis of C-3 Functionalized Isobenzofuran-1(3H)-ones

The C-3 position of the isobenzofuranone ring is a primary site for chemical modification. The bromine atom in 3-bromo-6-methoxyisobenzofuran-1(3H)-one acts as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide array of functional groups.

A foundational approach to C-3 functionalization involves the reaction of 2-formylbenzoic acids with nucleophiles. For instance, the condensation of 2-formylbenzoic acid with primary heterocyclic amines in refluxing methanol (B129727) yields 3-substituted N-(3-phthalidyl) amines. imjst.org This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism on the intermediate lactol form of the acid. imjst.org Similarly, reactions with other nucleophiles like 1,3-dicarbonyl compounds can be used to forge new carbon-carbon bonds at this position. researchgate.net

A more direct derivatization route starts from an existing isobenzofuranone core. The parent lactone can be converted to a 3-bromo derivative via free-radical bromination using N-bromobutanimide (NBS). researchgate.net This 3-bromophthalide (B1266435) is a key precursor. It can undergo nucleophilic substitution with triphenylphosphine (B44618) to generate a phosphonium (B103445) salt. researchgate.net Subsequent treatment with a base, such as triethylamine, forms the corresponding Wittig reagent. This reagent can then react with various aldehydes and ketones to introduce a diverse range of alkylidene or arylidene moieties at the C-3 position, yielding (Z)-3-benzylideneisobenzofuran-1(3H)-ones. researchgate.netnih.gov

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| 2-Formylbenzoic Acid | Primary Heterocyclic Amines, Methanol (reflux) | N-(3-phthalidyl) Amines | imjst.org |

| Isobenzofuran-1(3H)-one | 1. NBS 2. Triphenylphosphine 3. Triethylamine 4. Aldehyde/Ketone | 3-Alkylidene/Arylidene Isobenzofuran-1(3H)-ones | researchgate.net |

| 2-Formyl-arylketones | NaCN in DMSO or Photochemical conditions (350 nm) | 3-Substituted Phthalides | organic-chemistry.org |

Development of Halogenated Analogues (e.g., 6-bromo-7-methoxyisobenzofuran-1(3H)-one)

Alternatively, a more controlled approach involves constructing the heterocyclic ring from a pre-halogenated precursor. For example, the synthesis of 6-bromo-4-iodoquinoline (B1287929) was achieved by starting with 4-bromoaniline (B143363) and building the quinoline (B57606) ring system through a series of condensation and cyclization reactions, followed by further halogenation. bohrium.com A similar strategy could be envisioned for 6-bromo-7-methoxyisobenzofuran-1(3H)-one, potentially starting from a suitably substituted brominated and methoxylated benzoic acid or benzyl (B1604629) alcohol derivative.

Preparation of Methoxylated Analogues (e.g., 6-methoxyisobenzofuran-1(3H)-one, 3-methoxyisobenzofuran-1(3H)-one)

Methoxylated analogues of isobenzofuran-1(3H)-one are of significant interest. The synthesis of 6-methoxyisobenzofuran-1(3H)-one has been successfully achieved via a palladium-catalyzed reaction. researchgate.net This method involves charging a sealed tube with 3-methoxybenzoic acid, palladium(II) acetate (B1210297), potassium dihydrogen phosphate, and dibromomethane. The mixture is heated to 140°C for 36 hours. Following filtration and purification by silica (B1680970) gel column chromatography, the desired product is obtained as a white solid in 59% yield. researchgate.net

The synthesis of 3-methoxyisobenzofuran-1(3H)-one can be achieved through the nucleophilic substitution of a 3-halo-isobenzofuranone precursor. Starting with 3-bromoisobenzofuran-1(3H)-one, reaction with methanol in the presence of a suitable base would lead to the displacement of the bromide ion by a methoxide (B1231860) group, yielding the desired 3-methoxy analogue. This reaction is analogous to the synthesis of N-alkoxyphthalimides, where N-hydroxyphthalimide is reacted with an alkyl halide in the presence of a base like DBU in DMF. oregonstate.edu

| Target Compound | Starting Material | Key Reagents | Yield | Reference |

|---|---|---|---|---|

| 6-methoxyisobenzofuran-1(3H)-one | 3-methoxybenzoic acid | Palladium(II) acetate, CH₂Br₂ | 59% | researchgate.net |

| 3-methoxyisobenzofuran-1(3H)-one | 3-bromoisobenzofuran-1(3H)-one | Methanol, Base (e.g., NaOMe or DBU) | N/A | Plausible Route |

Synthesis of Multi-Substituted Isobenzofuran-1(3H)-one Systems

The construction of isobenzofuranone systems with multiple substituents requires regiocontrolled synthetic strategies. One powerful method involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes, which allows for the programmable and regioselective preparation of benzofuranones with substitution at any position on the aromatic ring.

Furthermore, the synthesis of 3,3'-disubstituted isobenzofuran-1(3H)-ones, which feature a quaternary carbon at the C-3 position, can be accomplished via the difunctionalization of 2-acylbenzoic acids. These reactions, catalyzed by species such as Cs₀.₅H₂.₅PW₁₂O₄₀, allow for the introduction of various functional groups through C-P, C-N, C-O, or C-C bond formation.

Complex, multi-substituted spiro-isobenzofuranone systems have also been synthesized. For example, derivatives of the natural product griseofulvin (B1672149) can be modified to create elaborate structures such as (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. This synthesis begins with griseofulvic acid and involves a two-stage process of acetylation followed by condensation with ammonium (B1175870) acetate.

Enantiomerically Enriched Derivatization Strategies

The development of asymmetric syntheses to produce enantiomerically enriched isobenzofuranone derivatives is crucial, as the stereochemistry often dictates biological activity. Several strategies have been successfully employed to introduce chirality at the C-3 position.

One approach utilizes chiral auxiliaries. For instance, the condensation of o-phthaldehyde with a chiral amino alcohol, such as (−)-8-benzylaminomenthol, produces a chiral perhydro-1,3-benzoxazine as a single diastereomer. Subsequent reaction with organometallic reagents followed by hydrolysis and oxidation leads to the formation of enantiopure 3-substituted phthalides.

Asymmetric catalysis offers a more direct route. A rhodium(III)-catalyzed Grignard-type addition of an inert arene C-H bond to an aldehyde provides a novel method for synthesizing chiral 3-substituted phthalides in good yields and with high enantiomeric purity (up to 99% ee). Another strategy involves the asymmetric transfer hydrogenation of 2-acylarylcarboxylates catalyzed by a ruthenium complex with a chiral diamine ligand. The subsequent spontaneous lactonization of the resulting chiral alcohol provides access to a variety of 3-substituted phthalides in enantiomerically pure form. organic-chemistry.org

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons, their relative numbers, and their neighboring protons. For 3-bromo-6-methoxyisobenzofuran-1(3H)-one, the spectrum would display distinct signals for each unique proton.

Aromatic Protons: The three protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 6.5-8.0 ppm). Their specific chemical shifts and splitting patterns (multiplicity) would be dictated by the electronic effects of the methoxy (B1213986) and bromo-lactone substituents.

Methine Proton (-CHBr): The proton at the 3-position, attached to the same carbon as the bromine atom, would likely appear as a singlet further downfield due to the electronegativity of the adjacent bromine and oxygen atoms.

Methoxy Protons (-OCH₃): The three protons of the methoxy group would appear as a sharp singlet, typically in the range of δ 3.5-4.0 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | ~ 7.0 - 7.8 | Multiplet |

| -CHBr | ~ 6.0 - 6.5 | Singlet |

| -OCH₃ | ~ 3.8 - 4.0 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.

Carbonyl Carbon (C=O): The lactone carbonyl carbon would be the most downfield signal, typically appearing in the δ 160-180 ppm region.

Aromatic Carbons: The six carbons of the benzene ring would produce signals in the aromatic region (δ 110-160 ppm). Carbons directly attached to oxygen or bromine would be shifted further downfield.

Methine Carbon (-CHBr): The carbon atom at the 3-position would be found in the δ 80-90 ppm range, influenced by both the oxygen of the lactone ring and the bromine atom.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group would appear as a signal around δ 55-60 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~ 165 - 175 |

| Aromatic C-O | ~ 155 - 165 |

| Aromatic C-Br | ~ 110 - 120 |

| Other Aromatic C | ~ 115 - 140 |

| -CHBr | ~ 80 - 90 |

| -OCH₃ | ~ 55 - 60 |

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)

2D NMR experiments provide correlational data that helps piece together the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). For this molecule, it would primarily confirm the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals (e.g., the -OCH₃ proton signal to the -OCH₃ carbon signal).

Vibrational Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key expected absorption bands for this compound would include:

C=O Stretch: A strong, sharp absorption band around 1760-1780 cm⁻¹ is characteristic of a five-membered lactone (γ-lactone).

C-O Stretch: Absorptions corresponding to the C-O stretching of the ester and ether linkages would be present in the 1000-1300 cm⁻¹ region.

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region would indicate the presence of the aromatic ring.

C-H Stretch: Aromatic C-H stretching would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group would be just below 3000 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Lactone) | 1760 - 1780 | Strong, Sharp |

| Aromatic C=C | 1450 - 1600 | Medium to Weak |

| C-O (Ester/Ether) | 1000 - 1300 | Strong |

| Aromatic C-H | > 3000 | Medium |

| Aliphatic C-H | < 3000 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule. For this compound (C₉H₇BrO₃), the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion would appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule. Fragmentation would likely involve the loss of bromine, the methoxy group, or carbon monoxide, leading to other characteristic peaks in the spectrum.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the calculation of a precise molecular formula. For this compound (C₉H₇BrO₃), the expected monoisotopic mass can be calculated with high precision. The presence of a bromine atom, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic signature in the mass spectrum, further confirming the presence and number of bromine atoms in the molecule.

Table 1: Predicted HRMS Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₉H₇BrO₃ |

| Monoisotopic Mass | 241.9602 u |

| Isotopic Pattern | Characteristic M, M+2 peaks for Bromine |

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is a soft ionization technique that is particularly useful for the analysis of moderately polar and fragile molecules, as it typically produces intact molecular ions or protonated/adducted species with minimal fragmentation. This technique is well-suited for confirming the molecular weight of this compound. In ESI-TOF analysis, the compound would be expected to produce a prominent ion corresponding to its protonated form, [M+H]⁺, or adducts with common cations such as sodium [M+Na]⁺ or potassium [M+K]⁺. The high mass accuracy of the TOF analyzer would further corroborate the elemental composition determined by HRMS. The characteristic bromine isotope pattern would also be clearly resolved in the ESI-TOF spectrum.

Electronic Spectroscopy for Conjugation and Photophysical Properties

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides critical information about the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation. The isobenzofuranone core possesses a conjugated system that gives rise to characteristic absorption bands in the UV-Vis spectrum. The introduction of a methoxy group (an auxochrome) and a bromine atom (which can participate in conjugation through its lone pairs and also exert an inductive effect) on the aromatic ring of this compound is expected to modulate the position and intensity of these absorption bands.

Studies on substituted isobenzofuranones have shown that their UV-Vis spectra are influenced by the nature and position of the substituents. Generally, these compounds exhibit absorption maxima corresponding to π-π* transitions. The specific absorption wavelengths for this compound would need to be determined experimentally, but a qualitative prediction based on analogous compounds suggests absorptions in the UV region, potentially extending into the near-visible depending on the solvent environment.

Photoluminescence Spectroscopy and Quantum Efficiency Determination

Photoluminescence spectroscopy investigates the emission of light from a molecule after it has absorbed photons. This technique is crucial for understanding the photophysical properties of a compound, including its fluorescence or phosphorescence behavior. The quantum efficiency, which is the ratio of emitted photons to absorbed photons, is a key parameter that quantifies the efficiency of the emission process.

The photophysical properties of isobenzofuranone derivatives can be significantly altered by substitution. While some isobenzofuranones are fluorescent, the presence of a heavy atom like bromine in this compound could potentially lead to a decrease in fluorescence quantum yield due to the heavy-atom effect, which promotes intersystem crossing to the triplet state. This could, in turn, lead to observable phosphorescence. A detailed investigation would be required to determine the specific emission wavelengths, lifetimes, and quantum yields for this compound.

X-ray Crystallography for Solid-State Structural Elucidation

Analysis of Molecular Planarity and Conformation

A key structural feature of interest is the planarity of the bicyclic isobenzofuranone system. X-ray crystallographic studies on the related compound, 6-methoxyisobenzofuran-1(3H)-one, have revealed that the molecular skeleton is nearly planar. nih.gov The fusion of the benzene and γ-lactone rings imposes significant conformational rigidity. It is highly probable that this compound would also adopt a largely planar conformation. The crystallographic data would also reveal the orientation of the methoxy group and the bromine atom relative to the ring system and provide insights into intermolecular interactions, such as stacking or hydrogen bonding, which govern the crystal packing.

Table 2: Crystallographic Data for the Analogous Compound 6-Methoxyisobenzofuran-1(3H)-one

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 9.2922 (19) | nih.gov |

| b (Å) | 8.4982 (12) | nih.gov |

| c (Å) | 9.786 (2) | nih.gov |

| β (°) | 90.471 (15) | nih.gov |

| V (ų) | 772.8 (2) | nih.gov |

| Z | 4 | nih.gov |

| R.M.S. Deviation from Planarity (Å) | 0.016 (2) | nih.gov |

This data is for the related compound 6-methoxyisobenzofuran-1(3H)-one and is presented to illustrate the expected crystallographic parameters for the isobenzofuranone core.

Investigation of Crystal Packing and Intermolecular Interactions (e.g., C-H...O, C-H...π)

A comprehensive understanding of the solid-state structure of this compound, a compound of significant interest in synthetic chemistry, necessitates a detailed examination of its crystal packing and the non-covalent interactions that govern its supramolecular assembly. However, a review of publicly available scientific literature and crystallographic databases indicates a lack of specific experimental data from single-crystal X-ray diffraction studies for this particular molecule.

In the absence of a determined crystal structure for this compound, a detailed, data-driven analysis of its specific C-H...O and C-H...π interactions is not possible. Such an analysis would require precise geometric parameters, including donor-acceptor distances and angles, which can only be obtained through experimental crystallographic determination.

Future research involving the successful crystallization and subsequent X-ray diffraction analysis of this compound would be invaluable. The resulting structural data would allow for the creation of detailed tables outlining the specific C-H...O and C-H...π interactions, including the atoms involved, their symmetry relationships, and key geometric parameters. This would, in turn, enable a thorough discussion of how these non-covalent forces contribute to the stability and specific packing arrangement of the crystal lattice.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Molecular Property Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the prediction of a wide array of molecular properties with a favorable balance of accuracy and computational cost. For a molecule like 3-bromo-6-methoxyisobenzofuran-1(3H)-one, DFT calculations could provide significant insights into its fundamental nature.

Structural and Electronic Property Analysis

DFT calculations can be employed to determine the optimized geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. For the related compound, 6-methoxyisobenzofuran-1(3H)-one, the molecular skeleton has been shown to be nearly planar. nih.gov It is anticipated that this compound would also exhibit a largely planar structure, a common feature of the isobenzofuranone core.

The electronic properties, such as the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP), can also be elucidated through DFT. The MEP, in particular, is valuable for identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which can be crucial for understanding its reactivity and intermolecular interactions.

Elucidation of Orbital Transitions (e.g., π→π*)

The electronic transitions of a molecule, which are responsible for its absorption of light, can be investigated using Time-Dependent DFT (TD-DFT). These calculations can predict the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. For aromatic and conjugated systems like this compound, the primary electronic transitions are typically of the π→π* type, involving the excitation of an electron from a bonding π orbital to an antibonding π* orbital.

Advanced Computational Approaches for Reaction Mechanism Studies

While specific reaction mechanisms involving this compound have not been detailed in computational studies, advanced computational methods are well-suited for such investigations. These approaches can be used to map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. This information is invaluable for understanding the feasibility and pathways of chemical transformations.

Theoretical Studies of Catalytic Mechanisms

There is currently a lack of specific theoretical studies on catalytic mechanisms directly involving this compound. However, computational methods are frequently used to unravel the mechanisms of catalyzed reactions. Should this molecule be employed as a substrate or a ligand in a catalytic process, DFT and other computational techniques would be instrumental in elucidating the role of the catalyst, the nature of the catalytic cycle, and the factors that determine the reaction's efficiency and selectivity.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

3-bromo-6-methoxyisobenzofuran-1(3H)-one is recognized as a valuable building block in the synthesis of more complex molecules, particularly biologically active natural products. The isobenzofuranone core is a common motif in a variety of natural products with interesting biological activities. The presence of the bromine atom at the 3-position allows for a range of chemical transformations, including nucleophilic substitutions and cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of intricate molecular frameworks.

Phthalides, in general, are key intermediates in the synthesis of various natural products. researchgate.net For instance, 3-substituted phthalides are precursors to a wide array of biologically active compounds. researchgate.net The reactivity of the bromo-substituted phthalide (B148349) allows for its use in palladium-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon bonds in modern organic synthesis. nih.govmdpi.com This reactivity is crucial for assembling complex molecular structures from simpler precursors. While direct examples of large, complex molecules synthesized from this compound are not extensively detailed in the available literature, the established reactivity patterns of similar bromo-substituted heterocyclic compounds underscore its potential in this area.

Table 1: Examples of Transformations Utilizing Bromo-Substituted Heterocycles

| Reaction Type | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | Aryl boronic acids, Pd catalyst, base | Aryl-substituted heterocycles |

| Heck Coupling | Alkenes, Pd catalyst, base | Alkenyl-substituted heterocycles |

| Nucleophilic Substitution | Various nucleophiles (e.g., amines, thiols) | 3-substituted heterocycles |

Precursor for Diverse Heterocyclic Systems (e.g., Isocoumarins, Quinazolinones)

The structural framework of this compound makes it a potential precursor for the synthesis of other important heterocyclic systems, such as isocoumarins and quinazolinones.

Isocoumarins: Isocoumarins are a class of natural products with a wide range of biological activities. nih.gov The synthesis of isocoumarins can be achieved through various methods, including the palladium-catalyzed carbonylation and trapping with O-enolates from iodoketone precursors. nih.gov Given the reactivity of the bromo-substituent in this compound, it could potentially undergo transformations to form intermediates suitable for cyclization into the isocoumarin (B1212949) scaffold. Metal-free synthetic routes to isocoumarins have also been developed, for example, through sequential O-acylation and Wittig reactions of (2-carboxybenzyl)triphenylphosphonium bromide. nih.gov

Quinazolinones: Quinazolinones are another class of heterocyclic compounds with significant pharmacological importance. researchgate.net The synthesis of quinazolinone derivatives often involves the reaction of anthranilic acid derivatives. saapjournals.org For example, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one can be synthesized from 5-bromoanthranilic acid. saapjournals.org While a direct synthetic route from this compound to quinazolinones is not explicitly described, its structural elements suggest its potential as a starting material for intermediates that could be converted to quinazolinone systems. For instance, 6-bromoquinazolinone derivatives have been synthesized and shown to possess promising anti-inflammatory and analgesic properties. rsc.org

Table 2: Heterocyclic Systems Potentially Derived from this compound

| Heterocyclic System | General Synthetic Strategy | Potential Role of this compound |

| Isocoumarins | Intramolecular cyclization of precursors | Precursor to key intermediates for cyclization |

| Quinazolinones | Condensation reactions of anthranilic acid derivatives | Starting material for the synthesis of anthranilic acid derivatives |

Contribution to the Synthesis of Chiral Organic Compounds

The development of synthetic methods to produce enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals. The isobenzofuranone scaffold is present in many chiral natural products, and therefore, the asymmetric synthesis of 3-substituted phthalides is of significant interest.

Table 3: General Approaches to Chiral Phthalide Synthesis

| Method | Description |

| Chiral Auxiliaries | A chiral auxiliary is temporarily incorporated into the molecule to direct a stereoselective transformation. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. |

| Enzymatic Resolution | An enzyme is used to selectively react with one enantiomer of a racemic mixture, allowing for their separation. |

Integration into Functional Materials (e.g., Fluorescent Compounds)

The isobenzofuranone core structure is found in molecules that exhibit interesting photophysical properties, suggesting a role for derivatives like this compound in the development of functional materials such as fluorescent compounds.

Fluorescent probes are essential tools in chemical biology and materials science for imaging and sensing applications. The development of novel fluorescent compounds often involves the synthesis of molecules with specific chromophores and functional groups. For example, fluorescent probes have been developed based on a 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold for the study of σ receptors. researchgate.net This indicates that the isobenzofuranone moiety can be a key component of fluorescent molecules. The methoxy (B1213986) group on the aromatic ring of this compound can act as an electron-donating group, which can influence the fluorescence properties of a larger conjugated system. The bromo-substituent provides a convenient handle for introducing fluorophores or other functional groups through cross-coupling reactions, allowing for the fine-tuning of the photophysical properties of the resulting materials. This approach has been used to synthesize fluorescent probes for imaging endogenous proteins. rsc.org

Conclusion and Outlook in 3 Bromo 6 Methoxyisobenzofuran 1 3h One Research

Synthesis and Transformation Advances

The synthesis of isobenzofuran-1(3H)-ones, also known as phthalides, has been a subject of considerable interest, with various methodologies being developed for their construction. researchgate.net While specific high-yield syntheses for 3-bromo-6-methoxyisobenzofuran-1(3H)-one are not extensively documented in readily available literature, existing methods for related compounds provide a strong foundation for its potential preparation. One common approach involves the oxidation of indane derivatives, which has been shown to surprisingly yield isobenzofuran-1(3H)-one structures in subcritical water under oxygen pressure. researchgate.net Another established route is the palladium-catalyzed carbonylation of o-halobenzoic acids. nih.gov

Future synthetic advancements for this compound are likely to focus on improving efficiency, selectivity, and sustainability. This could involve the development of novel catalytic systems, such as those based on earth-abundant metals, or the use of flow chemistry to enable safer and more scalable production.

In terms of transformations, the bromine atom at the 3-position offers a versatile handle for a wide array of chemical modifications. This functionality can be exploited in cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce diverse substituents and build molecular complexity. These transformations would allow for the creation of a library of novel derivatives with potentially interesting biological or material properties.

Emerging Research Avenues in Isobenzofuranone Chemistry

The isobenzofuranone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. researchgate.netnih.gov Recent research has highlighted the potential of isobenzofuranone derivatives as highly potent antioxidants and antiplatelet agents. nih.gov Furthermore, certain isobenzofuranones have been investigated for their activity against neurodegenerative diseases and as potential antidepressants. nih.gov

For this compound, a key emerging research avenue would be the systematic evaluation of its biological properties. The presence of both a bromine atom and a methoxy (B1213986) group could significantly influence its pharmacokinetic and pharmacodynamic profiles. Screening this compound against a variety of biological targets, including enzymes and receptors implicated in various diseases, could uncover novel therapeutic applications.

Future Directions in Spectroscopic and Computational Methodologies

The structural and electronic properties of this compound can be thoroughly investigated using a combination of advanced spectroscopic techniques and computational modeling. While detailed spectroscopic data for this specific compound is not widely published, studies on related bromo- and methoxy-substituted heterocycles provide a framework for what to expect. researchgate.netresearchgate.net

Future research should focus on obtaining comprehensive spectroscopic data, including one- and two-dimensional NMR, FT-IR, and UV-Vis spectroscopy, to fully characterize the molecule. High-resolution mass spectrometry will also be crucial for confirming its molecular formula and fragmentation patterns.

Computational studies, employing methods such as Density Functional Theory (DFT) and Hartree-Fock (HF), will play a pivotal role in understanding the molecule's electronic structure, reactivity, and potential intermolecular interactions. mdpi.comnih.gov These computational models can predict spectroscopic properties, molecular orbitals (HOMO-LUMO), and electrostatic potential, providing insights that can guide synthetic modifications and biological testing. Molecular docking studies could also be employed to predict the binding affinity of this compound with various biological targets. researchgate.net

Untapped Potential in Organic Synthesis and Materials Applications

Beyond its potential in medicinal chemistry, this compound holds untapped potential as a versatile building block in organic synthesis. The reactive bromine atom can serve as a key functional group for the construction of more complex molecular architectures, including polycyclic and heterocyclic systems. researchgate.net

In the realm of materials science, the isobenzofuranone scaffold is less explored. However, the inherent aromaticity and functionality of derivatives like this compound suggest potential applications in the development of novel organic materials. For instance, the compound could be explored as a monomer for the synthesis of new polymers with unique optical or electronic properties. The presence of the bromine atom could also impart flame-retardant properties to such materials. Further research into the solid-state properties, such as crystal packing and intermolecular interactions, could reveal potential applications in areas like organic electronics or nonlinear optics. nih.gov

Q & A

Basic Questions

Q. What are the common synthetic routes for 3-bromo-6-methoxyisobenzofuran-1(3H)-one?

- Methodology :

- Bromination : Introduce bromine at the 3-position using electrophilic brominating agents (e.g., in acetic acid or ) under controlled conditions to avoid over-substitution.

- Methoxy Group Introduction : Methoxylation at the 6-position via nucleophilic aromatic substitution (e.g., using sodium methoxide or Cu-mediated coupling reactions).

- Purification : Column chromatography (hexane:ethyl acetate gradients) or recrystallization from acetone/ethanol mixtures .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : and NMR to confirm substitution patterns (e.g., methoxy at δ ~3.8 ppm, lactone carbonyl at δ ~170 ppm).

- IR Spectroscopy : Identify lactone carbonyl (1730–1750 cm) and methoxy C-O (1250–1050 cm).

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., , expected ) .

Q. What are the recommended storage conditions for this compound?

- Storage : Store in sealed containers under dry conditions at 0–4°C to prevent hydrolysis of the lactone ring or bromine displacement. Use desiccants for long-term stability .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure and intermolecular interactions of this compound?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) to determine unit cell parameters (e.g., monoclinic , , ).

- Refinement : Employ SHELXL for structure solution, integrating hydrogen bonding (e.g., C–H···O interactions at ~2.5 Å) and π-stacking.

- Validation : Check -factors (<5%) and residual electron density maps .

Q. How do bromine and methoxy substituents influence reactivity in nucleophilic substitutions?

- Mechanistic Insights :

- Bromine : Acts as a strong electron-withdrawing group, activating the aromatic ring for nucleophilic attack at para positions.

- Methoxy : Electron-donating via resonance, directing nucleophiles to meta positions. Steric hindrance from the methoxy group may slow reactions at adjacent sites.

- Case Study : Amine substitution at C3 (bromine site) vs. C5 (methoxy-influenced) requires tailored bases (e.g., NaH or ) .

Q. What strategies resolve data contradictions in reaction intermediate analysis?

- Approaches :

- Multi-Technique Validation : Cross-validate intermediates using HPLC (purity >95%), -NMR, and HRMS.

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict reaction pathways and compare with experimental outcomes.

- Controlled Replicates : Repeat syntheses under inert atmospheres to exclude oxidative byproducts .

Q. How can computational chemistry predict the biological activity of this compound?

- Tools :

- Molecular Docking : AutoDock Vina to simulate binding to target proteins (e.g., HIV protease or bacterial enzymes).

- QSAR Models : Correlate substituent effects (e.g., Hammett σ values for Br/OCH) with bioactivity data from analogous phthalides.

- ADMET Prediction : SwissADME to assess pharmacokinetics (e.g., logP ~2.5 for optimal membrane permeability) .

Q. How do intermolecular interactions in the crystal lattice affect physicochemical properties?

- Impact Analysis :

- Solubility : C–H···O hydrogen bonds (2.5–3.0 Å) enhance lattice stability, reducing solubility in polar solvents.

- Melting Point : Stronger π-π interactions (e.g., centroid distances ~3.8 Å) correlate with higher melting points (e.g., 113–115°C for methoxy derivatives).

- Hygroscopicity : Hydrophobic packing in the lattice minimizes moisture absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.